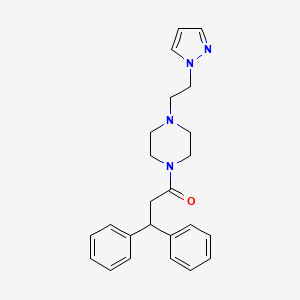
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound featuring a piperazine ring, a pyrazole moiety, and a diphenylpropanone structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the piperazine and diphenylpropanone components. One common approach is to first synthesize 1H-pyrazole and then react it with ethyl bromide to form 2-(1H-pyrazol-1-yl)ethyl bromide. This intermediate is then reacted with piperazine to form the piperazine derivative. Finally, the diphenylpropanone moiety is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods for reaction conditions, and the use of catalysts to improve yields and reduce by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound's biological activity can be explored for potential pharmacological effects.
Medicine: It may have applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
相似化合物的比较
Pyrazole derivatives: These compounds share the pyrazole ring structure and are known for their diverse pharmacological effects.
Piperazine derivatives: These compounds contain the piperazine ring and are used in various pharmaceutical applications.
Diphenylpropanone derivatives: These compounds feature the diphenylpropanone structure and are used in the synthesis of various organic compounds.
Uniqueness: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one is unique due to its combination of the pyrazole, piperazine, and diphenylpropanone moieties, which allows for a wide range of chemical and biological applications.
属性
IUPAC Name |
3,3-diphenyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c29-24(27-17-14-26(15-18-27)16-19-28-13-7-12-25-28)20-23(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-13,23H,14-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVWCHJXXOYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B2883799.png)

![N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883801.png)
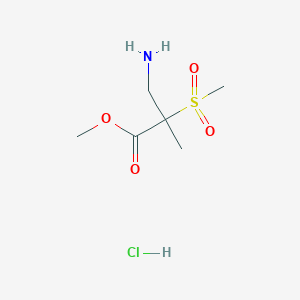
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2883806.png)
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883807.png)
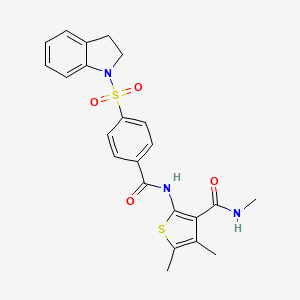

![3-chloro-2,2-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2883810.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2883811.png)
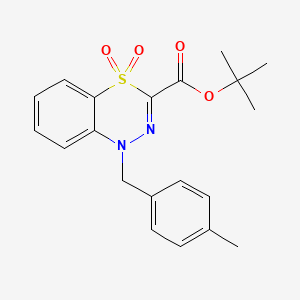
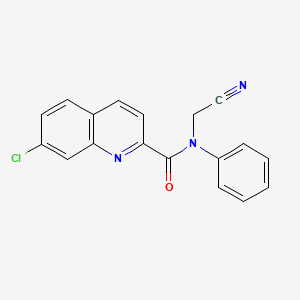
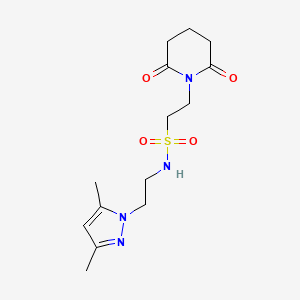
![2-Chloro-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2883818.png)
